N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a benzimidazole ring fused to a phenyl group, which is further connected to a 2-methylpropanamide moiety.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to have a wide range of targets due to their diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For example, some benzimidazole derivatives act by competitive inhibition of key enzymes in sterol biosynthesis of fungi . .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they can interfere with sterol biosynthesis in fungi, disrupting their growth and proliferation . .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can vary depending on their specific targets and mode of action. For example, they can cause degenerative alterations in the cells of certain organisms by binding to specific proteins and disrupting their function . .
Biochemical Analysis
Biochemical Properties
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity by scavenging peroxyl radicals . Additionally, it interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing cellular protection against oxidative damage. The interaction of this compound with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme structure and enhancing its catalytic efficiency.
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. In cancer cell lines, such as human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3), this compound enhances cytotoxic effects, leading to increased cell death . It influences cell function by modulating cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing substrate access . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, continuously exerting its effects on cellular function. Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that are further conjugated and excreted. The interaction of this compound with these enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, facilitated by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs). Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific compartments or organelles. Its localization in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin remodeling complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method involves the reaction of 1,2-phenylenediamine with 4-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-diethylamine
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dipropylamine
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the 2-methylpropanamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)18-13-9-7-12(8-10-13)16-19-14-5-3-4-6-15(14)20-16/h3-11H,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZGHROAIFBHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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